3-Bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid, commonly known as BDFPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDFPB belongs to the class of benzoic acid derivatives, and its unique chemical structure makes it a valuable tool for investigating various biological processes.
Wirkmechanismus
BDFPB exerts its inhibitory effects on enzymes by binding to their active sites and preventing the substrate from binding. The unique chemical structure of BDFPB allows it to interact with the active site residues in a specific manner, which can result in potent inhibition of enzyme activity.
Biochemical and Physiological Effects:
The inhibition of enzymes by BDFPB can have several biochemical and physiological effects. For example, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in increased synaptic transmission and improved cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance and renal function.
Vorteile Und Einschränkungen Für Laborexperimente
BDFPB has several advantages as a tool for scientific research. It has potent inhibitory effects on several enzymes, which can provide valuable insights into their functions. Additionally, BDFPB has a unique chemical structure that allows it to interact with the active site residues in a specific manner, which can result in potent inhibition of enzyme activity. However, there are also limitations associated with the use of BDFPB in lab experiments. For example, its potency and specificity may vary depending on the enzyme being studied, and its effects may also be influenced by other factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research involving BDFPB. One area of research involves the development of more potent and specific inhibitors based on the structure of BDFPB. Another area of research involves the investigation of the effects of BDFPB on other enzymes and biological processes. Additionally, BDFPB may have potential applications in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and cancer.
Conclusion:
In conclusion, BDFPB is a valuable tool for scientific research due to its potent inhibitory effects on several enzymes and its unique chemical structure. Its mechanism of action and effects on biological systems have been extensively studied, and there are several future directions for research involving this compound. However, it is important to note that further research is needed to fully understand the potential of BDFPB and its limitations as a tool for scientific research.
Synthesemethoden
BDFPB can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 2,4-difluoro-3-nitrobenzoic acid, which is then reduced to 2,4-difluoro-3-aminobenzoic acid. This intermediate product is then reacted with phenyl isocyanate to form the corresponding carbamate, which is further reacted with bromine to produce BDFPB.
Wissenschaftliche Forschungsanwendungen
BDFPB has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the investigation of its mechanism of action and its effects on biological systems. BDFPB has been shown to have potent inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play critical roles in various physiological processes, and their inhibition by BDFPB can provide valuable insights into their functions.
Eigenschaften
IUPAC Name |
3-bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2NO4/c16-12-9(17)6-10(11(13(12)18)14(20)21)19-15(22)23-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJCEKVTOAYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2C(=O)O)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.